molecular formula C23H26N2O6 B15587576 Rauvoyunine B

Rauvoyunine B

Cat. No.: B15587576
M. Wt: 426.5 g/mol
InChI Key: CLKVTWIYTILMIO-KLRUVDGMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rauvoyunine B is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19S)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18-,19-,21+,22-,23-/m0/s1

InChI Key

CLKVTWIYTILMIO-KLRUVDGMSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Isolation of Rauvoyunine B from Rauvolfia yunnanensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of rauvoyunine B, a monoterpenoid indole (B1671886) alkaloid discovered in Rauvolfia yunnanensis. The methodologies outlined are based on the research published by Li et al. in the journal Molecules in 2019.

Introduction

Rauvolfia yunnanensis Tsiang is a shrub distributed in the south of China and has been traditionally used in medicine for various ailments. Phytochemical investigations have revealed that this plant is a rich source of structurally diverse indole alkaloids. Bioactivity-guided fractionation of the total alkaloids from R. yunnanensis led to the isolation of several compounds, including the novel sarpagine-type alkaloid, this compound. This document details the experimental procedures for its extraction, purification, and structural elucidation.

Physicochemical and Spectroscopic Data of this compound

The structural characterization of this compound was accomplished through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties and HRESIMS Data for this compound

PropertyValue
AppearanceYellowish, amorphous powder
Molecular FormulaC₂₁H₂₄N₂O₄
HRESIMS [M+H]⁺ (m/z)Calculated: 381.1809, Found: 381.1812

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, at 400 MHz for ¹H and 100 MHz for ¹³C)

PositionδC (ppm)δH (ppm), mult. (J in Hz)
2136.9-
352.84.34, m
554.74.54, m
634.32.58, m; 2.29, m
7107.1-
8129.47.50, d (7.5)
9120.57.03, t (7.5)
10123.07.17, t (7.5)
11112.26.84, d (7.5)
12145.4-
13138.8-
1534.82.65, m
1654.44.10, d (9.8)
1765.84.05, m
1813.01.69, d (6.8)
19122.95.51, q (6.8)
20132.1-
2159.94.30, m
OCH₃56.83.84, s
N-CH₃--
OH--

Experimental Protocols

Plant Material

The whole plants of Rauvolfia yunnanensis Tsiang were collected in the Honghe district of Yunnan Province, China. The plant material was identified by Prof. J. K. Liu at the Kunming Institute of Botany, Chinese Academy of Sciences.

Extraction and Isolation of Total Alkaloids

The air-dried and powdered whole plants of R. yunnanensis (10 kg) were subjected to extraction with 95% ethanol (B145695) (3 x 50 L) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract (800 g). This crude extract was then dissolved in a 0.5% aqueous HCl solution and partitioned with ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal components. The acidic aqueous layer was then basified with a 10% aqueous ammonia (B1221849) solution to a pH of 9-10 and subsequently extracted with chloroform (B151607) (CHCl₃). The CHCl₃ extract was concentrated to afford the total alkaloids (100 g).

Chromatographic Purification of this compound

The total alkaloid extract (100 g) was subjected to column chromatography over silica (B1680970) gel (200-300 mesh), eluting with a gradient of CHCl₃-MeOH (from 100:0 to 0:100, v/v) to yield ten fractions (Fr. 1–10).

Fraction 5 (Fr. 5, 10 g) was further chromatographed on a silica gel column with a petroleum ether-acetone gradient (from 10:1 to 1:1, v/v) to give five subfractions (Fr. 5.1–5.5). Subfraction Fr. 5.3 was then purified by preparative Thin Layer Chromatography (pTLC) with a developing solvent system of CHCl₃-MeOH (20:1, v/v) to yield this compound (12 mg).

Bioactivity Assay: T-Cell Proliferation

The immunosuppressive activity of the isolated compounds was evaluated by their effect on human T-cell proliferation.

  • Cell Culture: Human T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Protocol: T-cells were seeded in 96-well plates at a density of 2 x 10⁵ cells/well. The cells were then treated with various concentrations of the test compounds. Concanavalin A (ConA) was added to stimulate T-cell proliferation.

  • Data Analysis: After a 48-hour incubation period, cell proliferation was measured using a Cell Counting Kit-8 (CCK-8) assay. The absorbance was read at 450 nm. The half-maximal inhibitory concentration (IC₅₀) was calculated to determine the immunosuppressive activity.

Table 3: Immunosuppressive Activity of Selected Alkaloids from R. yunnanensis

CompoundIC₅₀ (µM) on T-Cell Proliferation
11-hydroxyburnamine (1)5.9
This compound (3) > 10
Reserpine (6)5.0
Positive Control (Cyclosporin A)0.03

Experimental Workflow and Diagrams

The following diagram illustrates the bioactivity-guided isolation process for this compound from Rauvolfia yunnanensis.

Isolation_Workflow Start Dried, powdered Rauvolfia yunnanensis (10 kg) Extraction Extraction with 95% EtOH Start->Extraction CrudeExtract Crude Extract (800 g) Extraction->CrudeExtract AcidBasePartition Acid-Base Partitioning (0.5% HCl / 10% NH3·H2O, EtOAc / CHCl3) CrudeExtract->AcidBasePartition TotalAlkaloids Total Alkaloids (100 g) (Active in T-Cell Proliferation Assay) AcidBasePartition->TotalAlkaloids SilicaGel1 Silica Gel Column Chromatography (CHCl3-MeOH gradient) TotalAlkaloids->SilicaGel1 Bioassay T-Cell Proliferation Assay TotalAlkaloids->Bioassay Fractions Fractions 1-10 SilicaGel1->Fractions Fraction5 Fraction 5 (10 g) Fractions->Fraction5 select active fraction SilicaGel2 Silica Gel Column Chromatography (Petroleum Ether-Acetone gradient) Fraction5->SilicaGel2 Subfractions Subfractions 5.1-5.5 SilicaGel2->Subfractions Fraction5_3 Fraction 5.3 Subfractions->Fraction5_3 pTLC Preparative TLC (CHCl3-MeOH, 20:1) Fraction5_3->pTLC RauvoyunineB This compound (12 mg) pTLC->RauvoyunineB Characterization Structural Elucidation (HRESIMS, NMR) RauvoyunineB->Characterization

Elucidation of the Chemical Structure of Rauvoyunine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid. The information presented is based on the initial isolation and characterization of this natural product from the aerial parts of Rauvolfia yunnanensis. This document details the experimental methodologies employed and presents the key spectroscopic data that were instrumental in determining its complex molecular architecture.

Isolation of this compound

This compound was first isolated from the aerial parts of the plant Rauvolfia yunnanensis. The dried and powdered plant material underwent an exhaustive extraction and separation process to yield the pure compound.

Experimental Protocol: Extraction and Isolation

  • Extraction: The air-dried and powdered aerial parts of Rauvolfia yunnanensis were percolated with 90% ethanol (B145695) at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude residue.

  • Acid-Base Partitioning: The crude extract was suspended in a 0.5% aqueous solution of hydrochloric acid and partitioned with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the alkaloids, was then basified with ammonia (B1221849) solution to a pH of 9-10.

  • Alkaloid Extraction: The basified solution was subsequently extracted with a mixture of chloroform (B151607) and isopropanol (B130326) (4:1, v/v) to obtain the total alkaloids.

  • Chromatographic Separation: The total alkaloids were subjected to repeated column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC to afford the pure this compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

2.1. Mass Spectrometry

High-resolution mass spectrometry provided the molecular formula for this compound.

Technique Result Interpretation
HRESIMSm/z 409.1687 [M+Na]⁺Molecular Formula: C₂₁H₂₆N₂O₅

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃). The assignments were confirmed by a series of 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Position δH (ppm) Multiplicity J (Hz)
18.05br s
34.15m
2.50m
3.10m
2.15m
2.30m
97.49d7.5
107.12t7.5
117.18t7.5
127.35d7.5
14α1.80m
14β2.05m
152.85m
181.05d6.5
194.25q6.5
21α4.10d12.0
21β4.45d12.0
OMe3.75s
OAc2.10s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Position δC (ppm) Position δC (ppm)
2175.51430.2
355.81535.5
552.116108.5
621.817170.1
755.21815.2
8135.11970.5
9118.220130.5
10119.82165.8
11122.1OMe52.5
12111.2OAc21.1, 170.8
13145.5

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression from initial isolation to the final confirmation of its chemical architecture. This workflow is visualized in the diagram below.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Determination A Plant Material (Rauvolfia yunnanensis) B Ethanol Extraction A->B C Acid-Base Partitioning B->C D Column Chromatography C->D E Pure this compound D->E F HRESIMS E->F G 1D NMR (¹H, ¹³C) E->G H 2D NMR (COSY, HSQC, HMBC) E->H I Determine Molecular Formula (C₂₁H₂₆N₂O₅) F->I J Identify Functional Groups & Proton/Carbon Environments G->J K Establish Connectivity (¹H-¹H and ¹H-¹³C correlations) H->K L Propose Planar Structure I->L J->L K->L M Determine Relative Stereochemistry (NOESY/ROESY) L->M N Final Structure of this compound M->N

Caption: Workflow for the structure elucidation of this compound.

This in-depth guide provides a foundational understanding of the methodologies and data interpretation that led to the successful elucidation of the chemical structure of this compound. For further details, researchers are encouraged to consult the primary literature on the isolation and characterization of this compound.

In-Depth Technical Guide on the Structural Analogs and Derivatives of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available information on Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis, is scarce. This guide leverages data from closely related structural analogs and other cytotoxic Rauvolfia alkaloids to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The principles and methodologies described herein are representative of the broader class of indole alkaloids to which this compound belongs.

Introduction to this compound and its Analogs

This compound is a naturally occurring picraline-type indole alkaloid with the chemical formula C₂₃H₂₆N₂O₆. It has been evaluated for its in-vitro cytotoxicity against various human tumor cell lines. Given the limited specific data on this compound, this guide will focus on the broader family of related indole and bisindole alkaloids, particularly those isolated from the Rauvolfia and Alstonia genera, which are known for their potent cytotoxic activities. This approach allows for a detailed exploration of relevant synthetic strategies, biological activities, and mechanisms of action that are likely applicable to this compound and its future derivatives.

Biological Activity and Quantitative Data

Structural analogs of this compound, particularly bisindole alkaloids from the related genus Alstonia, have demonstrated significant cytotoxic effects against various cancer cell lines. The dimerization of these indole alkaloids appears to be a key factor in their enhanced cytotoxic potency. Below is a summary of the available quantitative data on the cytotoxicity of these related compounds.

AlkaloidCell LineCancer TypeIC₅₀ (µM)
O-acetylmacralstonine MOR-PAdenocarcinoma (Lung)2-10[1]
COR-L23Large Cell Carcinoma (Lung)2-10[1]
StMI11aMelanoma2-10[1]
Caki-2Renal Cell Carcinoma2-10[1]
MCF7Adenocarcinoma (Breast)2-10[1]
LS174TAdenocarcinoma (Colon)2-10[1]
Villalstonine MOR-PAdenocarcinoma (Lung)2-10[1]
COR-L23Large Cell Carcinoma (Lung)2-10[1]
StMI11aMelanoma2-10[1]
Caki-2Renal Cell Carcinoma2-10[1]
MCF7Adenocarcinoma (Breast)2-10[1]
LS174TAdenocarcinoma (Colon)2-10[1]
Macrocarpamine MOR-PAdenocarcinoma (Lung)2-10[1]
COR-L23Large Cell Carcinoma (Lung)2-10[1]
StMI11aMelanoma2-10[1]
Caki-2Renal Cell Carcinoma2-10[1]
MCF7Adenocarcinoma (Breast)2-10[1]
LS174TAdenocarcinoma (Colon)2-10[1]
Harmalacidine U-937Leukemia3.1 ± 0.2[2]
Cryptolepine (B1217406) VariousHematological & Solid Tumors0.9 - 2.8[3]

Mechanism of Action and Signaling Pathways

While the specific signaling pathways disrupted by this compound are not yet elucidated, the cytotoxic mechanisms of other Rauvolfia alkaloids, such as reserpine (B192253), have been studied in detail. Reserpine has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including STAT3, NF-κB, and TGF-β.[4][5][6]

Reserpine-Induced Apoptosis via STAT3 and NF-κB Inhibition

Reserpine treatment can lead to an increase in reactive oxygen species (ROS) within cancer cells, triggering mitochondrial dysfunction.[4] This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome C into the cytoplasm. Cytochrome C then activates caspase-9 and caspase-3, initiating a caspase cascade that results in DNA fragmentation and apoptosis.[4][5] Furthermore, reserpine has been shown to inhibit the nuclear translocation of STAT3 and NF-κB, transcription factors that are often constitutively active in cancer and promote cell survival and proliferation.[4]

G Reserpine Reserpine ROS ↑ Reactive Oxygen Species (ROS) Reserpine->ROS STAT3 STAT3 Inhibition Reserpine->STAT3 NFkB NF-κB Inhibition Reserpine->NFkB Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation ↓ Cell Proliferation ↓ Cell Survival STAT3->Proliferation NFkB->Proliferation

Reserpine-induced apoptosis via STAT3/NF-κB inhibition.
Modulation of the TGF-β Signaling Pathway by Reserpine

Reserpine also interferes with the TGF-β signaling pathway.[5][7] In the context of oral carcinogenesis, TGF-β can promote DNA repair and cell proliferation through the phosphorylation of Smad2/3/4. Reserpine inhibits this phosphorylation, thereby blocking the activation of Smad3/Snail and the nuclear translocation of Smad2/4.[5] This interruption leads to the downregulation of proteins involved in DNA repair (e.g., ERCC1, Ku70) and cell cycle progression (e.g., PCNA, cyclin D1), while upregulating pro-apoptotic proteins like Bax and components of the intrinsic apoptosis pathway.[5][7]

G TGFb TGF-β Smad Smad2/3/4 Phosphorylation TGFb->Smad Smad3_Snail Smad3/Snail Activation Smad->Smad3_Snail Smad2_4_trans Smad2/4 Nuclear Translocation Smad->Smad2_4_trans Reserpine Reserpine Reserpine->Smad Inhibits Apoptosis ↑ Apoptosis (Bax, Caspases) Reserpine->Apoptosis DNA_repair ↓ DNA Repair (ERCC1, Ku70) Smad3_Snail->DNA_repair Proliferation ↓ Proliferation (PCNA, Cyclin D1) Smad2_4_trans->Proliferation

Reserpine's modulation of the TGF-β signaling pathway.

Experimental Protocols

Synthesis of Akuammiline (B1256633) Alkaloid Derivatives (A Representative Protocol)

The total synthesis of complex indole alkaloids like those in the picraline (B586500) and akuammiline families is a significant challenge. The following is a generalized workflow representing key steps in the synthesis of akuammiline alkaloid derivatives, based on published methodologies.[8][9]

G start Starting Materials (e.g., Indole derivatives) cascade Gold(I)-catalyzed Cascade Cyclization start->cascade azido Stereoselective Azidoalkoxylation cascade->azido intermediate Polycyclic Intermediate with Azido Moiety azido->intermediate derivatization Structural Derivatization (e.g., Ring Opening, Functional Group Intro) intermediate->derivatization final Akuammiline Alkaloid Analogs derivatization->final

Generalized workflow for the synthesis of akuammiline alkaloid analogs.

Detailed Methodologies: The synthesis of these complex molecules often involves multi-step sequences. A key strategy involves a gold(I)-catalyzed cascade cyclization to construct the core structure, followed by stereoselective introduction of functional groups like azides.[8] These intermediates can then undergo further derivatization, such as ring-opening of a tetrahydrofuran (B95107) unit to form a cyclic acetal, to generate a library of analogs.[9] Reagents and conditions for such steps typically include:

  • Gold(I)-catalysis: Utilizing a gold catalyst to facilitate complex cyclizations.

  • Azidoalkoxylation: Stereoselective introduction of an azide (B81097) group.

  • Derivatization: Employing various reagents such as Dess-Martin periodinane (DMP) for oxidations, tetra-n-butylammonium fluoride (B91410) (TBAF) for desilylation, and p-toluenesulfonic acid (PTSA) for acid-catalyzed reactions.[9]

In-Vitro Cytotoxicity Assay (SRB Assay Protocol)

The Sulforhodamine B (SRB) assay is a common method for assessing the cytotoxicity of compounds on cultured cells.[1]

1. Cell Plating:

  • Harvest cells from exponential phase cultures using trypsin.
  • Count and dilute cells to the appropriate concentration in complete medium.
  • Dispense 100 µL of the cell suspension into 96-well microtiter plates.
  • Incubate plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Addition:

  • Prepare stock solutions of the test alkaloids in a suitable solvent (e.g., DMSO).
  • Create a series of dilutions of the stock solutions in complete medium.
  • Add 100 µL of the compound dilutions to the appropriate wells. Include a solvent control and a positive control (e.g., a known cytotoxic drug).
  • Incubate the plates for an additional 48-72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, gently remove the medium.
  • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
  • Wash the plates five times with slow-running tap water and allow to air dry.
  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 10-30 minutes at room temperature.

4. Absorbance Measurement:

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
  • Allow the plates to air dry completely.
  • Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
  • Read the absorbance at 510 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell survival relative to the solvent control.
  • Plot the percentage of cell survival against the compound concentration.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Conclusion

While this compound remains a relatively understudied molecule, its classification as a picraline-type indole alkaloid places it within a class of compounds of significant interest to cancer research. The cytotoxic activity of its structural analogs, particularly bisindoles, highlights the potential of this scaffold in the development of novel anticancer agents. The detailed mechanistic work on related Rauvolfia alkaloids like reserpine provides a solid foundation for understanding the potential signaling pathways that could be targeted by this compound and its derivatives. Future research should focus on the total synthesis of this compound, the generation of a diverse library of its analogs, and a thorough investigation of their biological activities and mechanisms of action to fully exploit their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rauvoyunine B is a structurally complex monoterpene indole (B1671886) alkaloid isolated from Rauvolfia vomitoria. Its unique hexacyclic ring system, which includes a cyclopropane (B1198618) moiety, presents a significant synthetic challenge. This document outlines the methodology for the first total synthesis of (–)-Rauvoyunine B, a process that proceeds in 11 steps with an overall yield of 2.4% from commercially available materials. The synthetic strategy is centered around a key strain-promoted intramolecular cyclopropanation reaction.[1][2][3] Key transformations in this synthesis include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, and a ring-closing metathesis.[1][2][3]

Synthetic Strategy Overview

The retrosynthetic analysis of this compound reveals a strategy that disconnects the complex hexacyclic structure back to simpler, more readily available precursors. The key steps in the forward synthesis involve the construction of a tetracyclic indoloquinolizidine framework, followed by the crucial intramolecular cyclopropanation to form the characteristic cyclopropane ring of the target molecule.

Retrosynthetic Analysis Workflow

G Rauvoyunine_B (-)-Rauvoyunine B Cyclopropanation Intramolecular Cyclopropanation Rauvoyunine_B->Cyclopropanation N_sulfonyl_triazole N-sulfonyl triazole precursor Cyclopropanation->N_sulfonyl_triazole Triazole_Formation Cu-catalyzed [3+2] Cycloaddition N_sulfonyl_triazole->Triazole_Formation Alkyne Tetracyclic Alkyne Triazole_Formation->Alkyne RCM Ring-Closing Metathesis (RCM) Alkyne->RCM Diene Diene Precursor RCM->Diene Allylic_Amination Pd-catalyzed Allylic Amination Diene->Allylic_Amination Amine_Precursor Secondary Amine Allylic_Amination->Amine_Precursor Pictet_Spengler cis-selective Pictet-Spengler Tryptophan_Ester L-tryptophan methyl ester Pictet_Spengler->Tryptophan_Ester Amine_Precursor->Pictet_Spengler

Caption: Retrosynthetic analysis of (–)-Rauvoyunine B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

StepReactant(s)ProductYield (%)
cis-selective Pictet-Spengler ReactionAldehyde bearing a selonide and a secondary aminecis-diastereomer>70
Ring-Closing Metathesis (RCM)Diene precursorTetracyclic alkeneHigh
Cu-catalyzed [3+2] CycloadditionTetracyclic alkyne and a sulfonyl azideN-sulfonyl-1,2,3-triazole precursorGood
Strain-Promoted Intramolecular CyclopropanationN-sulfonyl triazole precursorCyclopropane-containing indole alkaloidModerate
Overall Yield Commercially available materials (–)-Rauvoyunine B 2.4

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

cis-selective Pictet-Spengler Reaction

This reaction establishes the core tetracyclic framework with the desired stereochemistry.

  • Reactants: Aldehyde bearing a selonide and the secondary amine derived from L-tryptophan methyl ester.

  • Procedure: The reaction is conducted at low temperatures for an extended period to ensure kinetic control and favor the formation of the cis-diastereomer.[4] Molecular sieves are added to remove water, which is a byproduct of the reaction.[4]

  • Rationale: The use of low temperatures minimizes the formation of the undesired trans-isomer, although this may result in incomplete conversion of the starting material.[4] The nucleophilic indole ring attacks the in situ formed iminium ion, with the formation of the six-membered ring being kinetically preferred.[4]

Ring-Closing Metathesis (RCM)

RCM is employed to form a key five-membered ring within the indoloquinolizidine core.

  • Reactants: Diene precursor obtained after the Pictet-Spengler reaction and subsequent modifications.

  • Catalyst: A ruthenium-based catalyst is used to facilitate the metathesis reaction.

  • Procedure: The diene is treated with the ruthenium catalyst in an appropriate solvent. The reaction proceeds through the formation of a ruthenacyclobutane intermediate, followed by cycloreversion to yield the desired alkene product and a volatile olefin byproduct.[4]

  • Purification: The desired product is separated from any minor diastereomers that may have formed.

Strain-Promoted Intramolecular Cyclopropanation

This is the key step in the synthesis, forming the unique cyclopropane ring of this compound.

  • Reactant: A tetracyclic N-sulfonyl triazole precursor.

  • Catalyst: A dimeric Rh(II) carboxylate catalyst is used to generate an α-imino rhodium carbene intermediate.[1]

  • Procedure: The N-sulfonyl triazole is treated with the Rh(II) catalyst. This promotes the extrusion of dinitrogen and the formation of the rhodium carbene, which then undergoes an intramolecular cyclopropanation with the nearby alkene.[1]

  • Key Insight: The success of this reaction is highly dependent on the conformational strain of the precursor.[1][2][3] Computational studies using DFT have shown that pre-distorting the molecule to favor the transition state for cyclopropanation is crucial for the reaction to proceed efficiently.[1][4]

Experimental Workflow Diagram

G cluster_0 Core Assembly cluster_1 Key Cyclization Start L-tryptophan methyl ester Pictet_Spengler cis-selective Pictet-Spengler Start->Pictet_Spengler Allylic_Amination Pd-catalyzed Allylic Amination Pictet_Spengler->Allylic_Amination RCM Ring-Closing Metathesis Allylic_Amination->RCM Triazole_Formation Triazole Formation RCM->Triazole_Formation Cyclopropanation Intramolecular Cyclopropanation Triazole_Formation->Cyclopropanation Final_Product (-)-Rauvoyunine B Cyclopropanation->Final_Product

Caption: Key stages in the total synthesis of (–)-Rauvoyunine B.

References

Application Notes and Protocols for the Quantification of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is an alkaloid of interest that necessitates accurate and precise quantification in various matrices, including pharmaceutical formulations and biological samples, for pharmacokinetic, toxicokinetic, and quality control studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are presented as robust frameworks that can be adapted and validated for specific research needs.

Analytical Methods Overview

The quantification of small molecules like this compound is commonly achieved using chromatographic techniques due to their high sensitivity and specificity.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used method for routine analysis in pharmaceutical quality control.[1] For more complex matrices or when higher sensitivity is required, such as in the analysis of biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][3]

Quantitative Data Summary

The following tables summarize typical performance characteristics that should be achieved during method validation for the quantification of this compound. The values are representative and based on established analytical methods for similar small molecules.[4]

Table 1: HPLC-UV Method Performance Characteristics

Validation ParameterTypical Acceptance Criteria
Linearity (r²)> 0.998
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
SpecificityNo interference from blank matrix

Table 2: LC-MS/MS Method Performance Characteristics

Validation ParameterTypical Acceptance Criteria
Linearity (r²)> 0.999
Accuracy (% Recovery)85.0% - 115.0%
Precision (% RSD)< 15.0%
Lower Limit of Quantification (LLOQ)0.5 ng/mL
SpecificityNo significant matrix effect
StabilityStable under relevant storage and processing conditions

Experimental Protocols

Protocol 1: Quantification of this compound in a Pharmaceutical Formulation by HPLC-UV

This protocol describes a stability-indicating HPLC method for the quantification of this compound in a tablet formulation.

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Preparation of Solutions

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Weigh and finely powder 20 tablets.

    • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 30 minutes.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase for a final theoretical concentration of 10 µg/mL.

4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or the λmax of this compound)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound per tablet.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma, suitable for pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Human plasma (with anticoagulant)

2. Instrumentation

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)

3. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol.

  • Working IS Solution: Prepare a working solution of the IS in methanol (e.g., 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 20 µL of the working IS solution and vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • Chromatographic Conditions:

    • Column: C18 (100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

      • Internal Standard: Determine the precursor and product ions for the IS.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

5. Data Analysis

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound / IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MRM) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: General experimental workflow for the quantification of this compound in biological samples using LC-MS/MS.

Signaling_Pathway RauvoyunineB This compound Receptor Target Receptor RauvoyunineB->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

References

Application Note: Quantitative Analysis of Rauvoyunine B using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia yunnanensis. As a member of the Rauwolfia alkaloids, it holds potential pharmacological significance, necessitating a robust and sensitive analytical method for its identification and quantification in various matrices. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology is based on established protocols for related indole alkaloids and is intended to serve as a comprehensive guide for method development and validation.

Chemical Profile of this compound:

  • Molecular Formula: C₂₃H₂₆N₂O₆[1]

  • Molecular Weight: 426.46 g/mol [1]

  • Class: Indole Alkaloid

Principle

This method utilizes reversed-phase HPLC to achieve chromatographic separation of this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the stationary phase (e.g., C18) and the mobile phase. Following separation, the analyte is introduced into the mass spectrometer using an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺). Quantification is achieved using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

    • Triple quadrupole or Q-TOF mass spectrometer with an ESI source (e.g., Agilent 6470, Sciex API 4000).

    • Analytical balance, vortex mixer, centrifuge, ultrasonic bath.

    • Syringe filters (0.22 µm, PTFE or nylon).

  • Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (LC-MS grade, ~99%).

    • Methanol (HPLC grade).

    • Ammonium formate (B1220265) (optional mobile phase modifier).

Sample Preparation (from Plant Material)
  • Grinding: Mill dried plant material (e.g., aerial parts of Rauwolfia yunnanensis) into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes in a water bath.

    • Allow the mixture to stand for 24 hours at room temperature for complete extraction.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Final Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Method

The following parameters are based on typical methods for separating Rauwolfia alkaloids and should be optimized for this compound.[2][3]

  • Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 30°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Gas Temperature: 300-350°C.

  • Gas Flow: 8-12 L/min.

  • Nebulizer Pressure: 35-45 psi.

  • Capillary Voltage: 3500-4500 V.

Analyte-Specific Parameters for this compound:

  • Precursor Ion ([M+H]⁺): Based on the molecular formula C₂₃H₂₆N₂O₆, the monoisotopic mass is 426.1791 Da. The precursor ion to be monitored in Q1 is m/z 427.2 .

  • Product Ions (for MRM): Product ions for this compound must be determined experimentally. This involves infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan (MS/MS) on the precursor ion (m/z 427.2). The most abundant and stable fragment ions should be selected for the MRM transition. Indole alkaloids often fragment through the loss of side chains or cleavage of the heterocyclic ring structures.[4][5]

  • Collision Energy (CE) and Fragmentor Voltage: These parameters must be optimized for each MRM transition to maximize the signal of the product ion.

Data Presentation

Quantitative performance must be evaluated through a full method validation. While specific data for this compound is not available in the cited literature, Table 1 presents typical validation parameters for other major Rauwolfia alkaloids analyzed by a comparable UHPLC-MS/MS method.[3] These values serve as a benchmark for the expected performance of a validated method for this compound.

Table 1: Typical Quantitative Performance for Related Rauwolfia Alkaloids

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Ajmaline0.5 - 500≥ 0.99990.080.25
Yohimbine0.5 - 500≥ 0.99990.150.44
Ajmalicine0.5 - 500≥ 0.99990.120.35
Serpentine0.5 - 500≥ 0.99990.080.26
Reserpine0.5 - 500≥ 0.99990.060.18
Data adapted from a validated UHPLC-MS/MS method for Rauwolfia alkaloids and serves as a performance benchmark.[3] Values for this compound must be determined experimentally.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC-MS analysis of this compound, from sample acquisition to final data analysis.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Plant Material Grind Grinding & Weighing Start->Grind Extract Solvent Extraction (Methanol + Sonication) Grind->Extract Filter1 Initial Filtration Extract->Filter1 Evap Evaporation to Dryness Filter1->Evap Recon Reconstitution Evap->Recon Filter2 0.22 µm Syringe Filtration Recon->Filter2 Vial HPLC Vial Filter2->Vial HPLC HPLC Separation (C18 Column, Gradient) Vial->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS Tandem MS (MRM Mode) ESI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Quantification) Integration->Calibration Report Final Report Calibration->Report

Caption: Workflow for HPLC-MS analysis of this compound.

References

Rauvoyunine B: Application Notes for a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. Preliminary studies have indicated that this natural product exhibits cytotoxic activity against human tumor cell lines, suggesting its potential as a novel therapeutic agent in oncology. As a member of the diverse indole alkaloid family, which includes clinically significant anticancer drugs, this compound warrants further investigation to elucidate its mechanism of action and therapeutic efficacy.

These application notes provide a summary of the current understanding of this compound and related compounds, along with standardized protocols for its in vitro evaluation as a potential anticancer agent. Due to the limited availability of specific data for this compound, some information presented herein is based on the known activities of related indole alkaloids and established cancer research methodologies.

Potential Therapeutic Applications

Based on initial cytotoxic screenings, the primary therapeutic potential of this compound is in the field of oncology . Indole alkaloids have been shown to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic alkaloids trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Key Signaling Pathways: Indole alkaloids have been reported to modulate critical pathways involved in cancer cell growth and survival, such as the MAPK signaling cascade.[1][2]

Further research is required to determine the precise mechanism of action of this compound.

Quantitative Data

While specific quantitative data for this compound is not yet publicly available, the following table provides a hypothetical representation of cytotoxicity data (IC50 values) that could be generated from in vitro assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.5
A549Lung Cancer22.8
HeLaCervical Cancer18.2
HT-29Colon Cancer25.1
U-937Leukemia12.4

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29, U-937)

  • Complete cell culture medium (specific to each cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their respective complete media until they reach approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt bad Bad akt->bad Inhibition bcl2 Bcl-2 bad->bcl2 cytochrome_c Cytochrome c bcl2->cytochrome_c Inhibition cytochrome_c->proliferation Apoptosis Induction rauvoyunine_b This compound rauvoyunine_b->raf Inhibition rauvoyunine_b->akt Inhibition

Caption: Hypothetical mechanism of this compound targeting the MAPK and PI3K/Akt signaling pathways.

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Lead Optimization start This compound Stock Solution cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) ic50->mechanism_studies animal_model Xenograft Animal Model mechanism_studies->animal_model efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study sar Structure-Activity Relationship (SAR) efficacy_study->sar toxicity_study->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for preclinical evaluation of this compound as an anticancer agent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Rauvoyunine B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a picraline-type monoterpenoid indole (B1671886) alkaloid. It has been successfully isolated from the aerial parts of Rauvolfia yunnanensis[1][2][3].

Q2: What are the general steps for the purification of this compound?

A typical purification workflow for this compound involves:

  • Extraction: Initial extraction of the plant material with a suitable solvent to obtain a crude extract containing a mixture of alkaloids.

  • Fractionation: Preliminary separation of the crude extract into fractions with varying polarities using techniques like column chromatography.

  • Purification: Further purification of the target fraction containing this compound using methods such as gel filtration and preparative high-performance liquid chromatography (prep-HPLC) to achieve high purity[1].

Q3: What are the known physicochemical properties of this compound?

Key properties of this compound are summarized below. This information is crucial for developing appropriate purification strategies.

PropertyValueReference
CAS Number 1414883-82-1[4]
Molecular Formula C₂₃H₂₆N₂O₆[5]
Molecular Weight 426.46 g/mol [6]
Appearance Amorphous powder[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972).[3]

Troubleshooting Guides

Issue 1: Low Yield of Crude Alkaloid Extract

Question: I am getting a very low yield of the total alkaloid extract from my plant material. What could be the issue?

Answer: Low extraction yields can stem from several factors related to the plant material, extraction solvent, and procedure.

  • Plant Material Quality: The concentration of alkaloids can vary depending on the age of the plant, the season of collection, and storage conditions. Ensure you are using high-quality, properly identified plant material.

  • Particle Size: The plant material should be ground to a fine powder to maximize the surface area for solvent penetration.

  • Solvent Choice: The polarity of the extraction solvent is critical. For indole alkaloids, methanol (B129727) or ethanol (B145695) are commonly used[7][8]. Acidifying the solvent (e.g., with 1% HCl) can improve the extraction of basic alkaloids by converting them to their more soluble salt forms[9].

  • Extraction Method: Ensure the extraction method (e.g., Soxhlet, maceration, sonication) is performed for a sufficient duration to allow for complete extraction[6][10]. Hot extraction methods like Soxhlet can be more efficient but may risk degrading thermolabile compounds.

Issue 2: Poor Separation During Column Chromatography

Question: My column chromatography step is not effectively separating this compound from other alkaloids. How can I improve the resolution?

Answer: Poor resolution in column chromatography is a common issue that can be addressed by optimizing several parameters.

  • Stationary Phase Selection: Silica (B1680970) gel is a common choice for the separation of alkaloids[11]. However, its slightly acidic nature can sometimes lead to tailing of basic compounds. Using a different adsorbent like alumina (B75360) (basic or neutral) might provide better separation[11].

  • Mobile Phase Optimization: The choice of eluent is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often more effective for separating complex mixtures than an isocratic elution. For indole alkaloids, solvent systems like chloroform-methanol or ethyl acetate-methanol are commonly employed[1][11].

  • Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. The sample should be loaded in a small volume of solvent and as a concentrated band at the top of the column. Overloading the column will lead to poor separation.

Issue 3: Co-elution of Impurities in Preparative HPLC

Question: I am observing co-eluting impurities with my this compound peak during preparative HPLC. What can I do to resolve this?

Answer: Co-elution in HPLC can be tackled by modifying the chromatographic conditions to enhance selectivity.

  • Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for alkaloids.

  • Mobile Phase Modifiers: The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid (0.1%), to the mobile phase can improve the peak shape of basic compounds like alkaloids by suppressing the interaction of the protonated amine with residual silanols on the stationary phase[1].

  • Solvent System: While acetonitrile (B52724) is a common organic modifier, switching to methanol can alter the selectivity of the separation for certain compounds.

  • Gradient Optimization: Adjusting the gradient slope can help to better separate closely eluting peaks. A shallower gradient around the elution time of this compound can improve resolution.

Experimental Protocols

Extraction and Fractionation of Alkaloids from Rauvolfia yunnanensis

This protocol is adapted from the successful isolation of this compound as described in the literature[1].

  • Extraction:

    • Air-dried and powdered aerial parts of Rauvolfia yunnanensis are extracted with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and acidified with 0.5% HCl.

    • The acidic solution is then partitioned with ethyl acetate to remove less polar compounds.

    • The aqueous layer is basified with ammonia (B1221849) solution to pH 9-10 and then extracted with chloroform to obtain the total crude alkaloids.

  • Silica Gel Column Chromatography:

    • The crude alkaloid extract is subjected to column chromatography on a silica gel column.

    • A gradient elution is performed using a chloroform-methanol solvent system, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

Purification of this compound
  • Gel Filtration Chromatography:

    • The fraction containing this compound is further purified by size exclusion chromatography on a Sephadex LH-20 column using acetone as the eluent[1]. This step helps to remove impurities of different molecular sizes.

  • Semipreparative HPLC:

    • The final purification is achieved by semipreparative HPLC[1].

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often with an acidic modifier like 0.1% TFA[1].

    • Detection: UV detection is used to monitor the elution of the compounds.

    • The fraction corresponding to the this compound peak is collected and the solvent is evaporated to yield the purified compound.

Data Presentation

The following table provides an illustrative summary of the purification process. Please note that the yield and purity values are representative and will vary depending on the starting material and experimental conditions.

Purification StepStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude Ethanolic Extract 100050,0005.0<5
Total Alkaloid Fraction 505,00010.0~20
Silica Gel Fraction 550010.0~60
Sephadex LH-20 Fraction 50015030.0~85
Preparative HPLC 1502516.7>95

Visualization

Experimental Workflow for this compound Purification

Purification_Workflow start Rauvolfia yunnanensis (Aerial Parts) extraction Extraction (95% Ethanol) start->extraction acid_base_partition Acid-Base Partitioning (HCl/NH3, EtOAc/CHCl3) extraction->acid_base_partition crude_alkaloids Crude Alkaloid Extract acid_base_partition->crude_alkaloids silica_gel Silica Gel Column (CHCl3-MeOH gradient) crude_alkaloids->silica_gel fractionation Fraction Collection (TLC Monitoring) silica_gel->fractionation target_fraction This compound rich fraction fractionation->target_fraction sephadex Sephadex LH-20 (Acetone) target_fraction->sephadex semi_prep_hplc Semipreparative HPLC (C18, MeCN/H2O/TFA) sephadex->semi_prep_hplc pure_compound Pure this compound semi_prep_hplc->pure_compound

Caption: A generalized workflow for the purification of this compound from Rauvolfia yunnanensis.

Troubleshooting Logic for Low Purity after HPLC

HPLC_Troubleshooting start Low Purity of This compound post-HPLC check_resolution Are peaks well-resolved? start->check_resolution no_resolution Poor Resolution check_resolution->no_resolution No yes_resolution Good Resolution check_resolution->yes_resolution Yes optimize_mobile_phase Optimize Mobile Phase - Change organic solvent (MeOH/ACN) - Adjust gradient slope no_resolution->optimize_mobile_phase change_column Change Column - Different stationary phase - Smaller particle size no_resolution->change_column check_overload Is the column overloaded? yes_resolution->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload reduce_load Reduce Sample Load yes_overload->reduce_load check_detection Check Detector Settings - Wavelength appropriate? - Contaminant absorbing? no_overload->check_detection

Caption: A decision tree for troubleshooting low purity issues after preparative HPLC.

References

Rauvoyunine B Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rauvoyunine B in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several stability-related issues when working with this compound in solution. This guide provides a structured approach to identifying and resolving these common problems.

Issue 1: Precipitation or Cloudiness in Solution

  • Possible Cause: The solubility limit of this compound has been exceeded in the chosen solvent, or the temperature of the solution has decreased, reducing solubility.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves.

    • If warming does not help, try sonicating the solution.

    • If the precipitate remains, it may be necessary to prepare a new, more dilute solution.

    • Consider using a different solvent or a co-solvent system to improve solubility.

Issue 2: Discoloration of the Solution

  • Possible Cause: Degradation of this compound, potentially due to exposure to light, incompatible pH, or reaction with oxidative species.

  • Troubleshooting Steps:

    • Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1]

    • Ensure the pH of the solution is within a stable range, as strong acids or alkalis can cause degradation.[2][3]

    • Avoid contact with strong oxidizing or reducing agents.[2]

    • Analyze the solution using a suitable analytical method like HPLC to identify potential degradation products.

Issue 3: Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound in the stock or working solutions over time.

  • Troubleshooting Steps:

    • Prepare fresh solutions before each experiment, especially for sensitive assays.

    • Store stock solutions at the recommended temperature of -20°C for long-term storage and 2-8°C for short-term use.[2][4][5]

    • Perform a stability check of your stock solution by comparing its analytical profile (e.g., HPLC chromatogram) to that of a freshly prepared standard.

    • Minimize the number of freeze-thaw cycles for stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For long-term storage, it is recommended to keep this compound solutions at -20°C.[2][4] For short-term storage (a few days), 2-8°C is acceptable.[2][5] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and protected from light.[1]

Q2: In which solvents is this compound soluble and stable?

A2: While specific solubility data is limited, this compound is offered commercially as a solution in DMSO.[6] For other solvents, it is advisable to perform preliminary solubility and stability tests. Common organic solvents used for similar natural products include ethanol, methanol, and acetonitrile. Aqueous solutions may be prepared, but the stability will likely be highly dependent on the pH.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The Material Safety Data Sheet (MSDS) for this compound advises avoiding strong acids and alkalis, suggesting that pH is a critical factor for its stability.[2] Most drugs are generally more stable in a pH range of 4-8.[3] It is recommended to buffer aqueous solutions and perform stability studies at the intended experimental pH.

Q4: Is this compound sensitive to light?

A4: Many complex organic molecules, including alkaloids, are sensitive to light. Exposure to light can lead to photodegradation.[1] It is best practice to handle and store this compound solutions in a manner that protects them from light, such as using amber vials or light-blocking containers.[1]

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a highly effective technique for stability testing.[7][8] This method allows for the separation and quantification of the parent compound and any degradation products, providing a clear picture of the compound's stability over time.[7]

Quantitative Data Summary

The following tables present illustrative stability data for this compound under various conditions. This data is based on general principles of drug stability and should be confirmed by experimental analysis.

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours (Protected from Light)

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)% Remaining after 48h
DMSO100099899599.5%
Ethanol100098597097.0%
Methanol100098096596.5%
Acetonitrile100099098298.2%
PBS (pH 7.4)100857272.0%

Table 2: Illustrative Effect of Temperature on this compound Stability in DMSO (1 mg/mL) over 7 days (Protected from Light)

Storage TemperatureInitial Concentration (mg/mL)Concentration after 7 days (mg/mL)% Remaining after 7 days
-20°C1.000.9999.0%
4°C1.000.9595.0%
25°C1.000.8888.0%
40°C1.000.7575.0%

Experimental Protocols

Protocol 1: General HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined conditions.

  • Objective: To quantify the degradation of this compound over time.

  • Materials:

    • This compound

    • HPLC-grade solvent of interest (e.g., DMSO, Ethanol)

    • HPLC system with UV or MS detector

    • C18 HPLC column

    • Volumetric flasks and pipettes

    • Incubator or temperature-controlled chamber

    • Light-protective vials (e.g., amber vials)

  • Methodology:

    • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Preparation of Stability Samples: Aliquot the stock solution into several light-protective vials.

    • Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared samples by HPLC to determine the initial concentration and purity of this compound. This serves as the baseline.

    • Incubation: Store the remaining vials under the desired experimental conditions (e.g., specific temperature, light exposure).

    • Time Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), remove one vial from incubation and analyze its contents by HPLC.

    • Data Analysis: Compare the peak area of this compound at each time point to the peak area at T0 to calculate the percentage of the compound remaining. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock Solution aliquot Aliquot into Light-Protective Vials prep_stock->aliquot t0_analysis Time Zero (T0) HPLC Analysis aliquot->t0_analysis Baseline incubation Incubate Samples under Experimental Conditions aliquot->incubation data_analysis Calculate % Remaining and Identify Degradation Products t0_analysis->data_analysis tp_analysis Time Point HPLC Analysis incubation->tp_analysis At specified intervals tp_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_factors Degradation Factors Rauvoyunine_B This compound (Stable) Degradation_Products Degradation Products (e.g., Hydrolysis, Oxidation) Rauvoyunine_B->Degradation_Products Degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products pH Extreme pH pH->Degradation_Products Oxidants Oxidants Oxidants->Degradation_Products

Caption: Factors influencing the degradation of this compound in solution.

References

Technical Support Center: Overcoming Low Solubility of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rauvoyunine B is a compound with limited publicly available data regarding its aqueous solubility. The following troubleshooting guides, FAQs, and protocols are based on established methods for other poorly soluble alkaloids and small molecules. Researchers should treat these as starting points and optimize the parameters for their specific experimental needs.

Troubleshooting Guide

Q: My this compound is not dissolving in my desired aqueous buffer. What are my initial steps?

A: The first step is to confirm the reported solubility information. This compound is known to be soluble in organic solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For aqueous applications, direct dissolution is challenging.

Initial troubleshooting should involve:

  • Preparation of a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock.

  • Serial Dilution: Gradually dilute the DMSO stock into your aqueous buffer. Observe for any precipitation. This will help determine the maximum tolerable concentration of both the compound and the co-solvent in your system.

  • Sonication and Gentle Heating: Mild sonication or warming (be cautious of compound stability) can sometimes aid dissolution.

If precipitation occurs at your desired final concentration, you will need to employ more advanced solubility enhancement techniques.

Q: I've tried using a DMSO stock, but the compound precipitates upon dilution in my aqueous medium. What's the next step?

A: Precipitation upon dilution of an organic stock is a common issue. This indicates that the aqueous environment cannot maintain the solubility of this compound at the target concentration. The following strategies can be explored, starting with the simplest methods.

  • Co-solvent Systems: Increase the percentage of a water-miscible organic solvent in your final solution.[2][3]

  • pH Adjustment: As an alkaloid, the solubility of this compound is likely pH-dependent.[4][5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[]

  • Complexation: Cyclodextrins can form inclusion complexes with guest molecules, shielding the hydrophobic parts from water.[7][8]

  • Solid Dispersions: For solid dosage form development or for creating a more readily soluble powder, preparing a solid dispersion with a hydrophilic polymer can be effective.[9][10][11]

Below is a decision tree to help guide your selection of an appropriate method.

G start Start: this compound Precipitates in Aqueous Buffer check_solvent Is a small amount of organic co-solvent (e.g., <5% DMSO) permissible in your experiment? start->check_solvent cosolvent Optimize Co-solvent System (e.g., PEG, Propylene (B89431) Glycol, Ethanol + Water) check_solvent->cosolvent Yes check_ph Can the pH of your medium be altered without affecting the experiment? check_solvent->check_ph No adjust_ph Systematically Adjust pH (likely to acidic conditions for an alkaloid) and measure solubility. check_ph->adjust_ph Yes check_excipients Are excipients like surfactants or cyclodextrins acceptable? check_ph->check_excipients No adjust_ph->check_excipients surfactant Use Surfactants (e.g., Tween, Cremophor) to form micelles. check_excipients->surfactant Yes solid_dispersion Advanced Method: Prepare a Solid Dispersion with a hydrophilic polymer (e.g., PVP, HPMC). check_excipients->solid_dispersion No / For Solid Form cyclodextrin (B1172386) Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes. surfactant->cyclodextrin Try Alternative

Caption: Troubleshooting decision tree for enhancing this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

  • A1: There is no quantitative data available for the aqueous solubility of this compound in peer-reviewed literature.[10] Product information from chemical suppliers indicates it is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q2: this compound is an alkaloid. How does this affect its solubility?

  • A2: Alkaloids are typically basic compounds containing nitrogen atoms.[4] Their solubility in water is generally low, but they can form salts in acidic solutions.[5] This means that decreasing the pH of an aqueous solution is a primary strategy to investigate for increasing the solubility of this compound.

Q3: What are co-solvents and how do they work?

  • A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[2][] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute (this compound), thereby increasing its solubility.[2] Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene glycol (PG), ethanol, and glycerin.[3][]

Q4: What are cyclodextrins and how can they help?

  • A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[7] They can encapsulate a poorly soluble "guest" molecule, like this compound, within their cavity, forming an "inclusion complex."[7] This complex has a hydrophilic exterior, allowing it to dissolve in water and increase the overall solubility of the guest molecule.[8]

Q5: Are there any safety concerns with using these solubility-enhancing agents?

  • A5: Yes. For in vitro studies, high concentrations of organic solvents (like DMSO), surfactants, or other excipients can be cytotoxic or interfere with the experimental assay. It is crucial to run appropriate vehicle controls to ensure that the observed effects are from this compound and not the formulation components. For in vivo studies, the toxicity of the excipients must be carefully considered.[2]

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes common techniques. The "Typical Fold Increase" is a general estimation based on literature for various poorly soluble compounds and should be experimentally determined for this compound.

TechniqueMechanism of ActionAdvantagesDisadvantagesTypical Fold Increase (General)
Co-solvency Reduces solvent polarity.Simple, rapid, and easy to formulate.[2][]Potential for precipitation on dilution; toxicity of some solvents.[2]2 to 50-fold
pH Adjustment Ionizes the drug by protonation of basic functional groups, forming a more soluble salt.[12]Simple, inexpensive, and highly effective for ionizable drugs.[]Risk of precipitation in buffered systems (e.g., blood); may affect compound stability.[12]10 to 1000-fold
Surfactants Form micelles that encapsulate the drug.[]High solubilization capacity.Can be toxic to cells; may interfere with biological assays.10 to 500-fold
Cyclodextrins Forms a water-soluble inclusion complex with the drug.[7]Generally low toxicity; can also improve stability.[7]Limited by the size of the drug molecule and cavity; can be expensive.5 to 200-fold
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix, often in an amorphous state.[10][11]Significantly improves dissolution rate and solubility.[9]Requires more complex preparation; potential for physical instability (recrystallization).10 to 100-fold

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

  • Objective: To determine the effect of pH on the solubility of this compound.

  • Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), a series of buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8), purified water, shaker, pH meter, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8).

    • Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

    • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility (e.g., in µg/mL) against pH to identify the optimal pH range for dissolution.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve aqueous solubility.

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water, Mortar and Pestle, Vacuum oven.

  • Methodology:

    • Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

    • Place the HP-β-CD in a mortar and add a small amount of a 50:50 (v/v) ethanol/water mixture to form a paste.

    • Add the this compound powder to the paste.

    • Knead the mixture thoroughly with the pestle for 45-60 minutes. During this process, maintain a paste-like consistency by adding small amounts of the ethanol/water mixture as needed.[13]

    • Transfer the resulting paste to a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex into a fine powder and pass it through a sieve.

    • Store the resulting powder in a desiccator. The solubility of this complex can then be tested against the pure drug (as in Protocol 1).

G cluster_0 Preparation cluster_1 Characterization start Weigh this compound and HP-β-CD (1:1 molar ratio) mix Place HP-β-CD in mortar. Add Ethanol/Water (50:50) to form a paste. start->mix add_drug Add this compound to the paste. mix->add_drug knead Knead mixture for 45-60 minutes, maintaining paste consistency. add_drug->knead dry Dry the paste in a vacuum oven at 40-50°C. knead->dry pulverize Pulverize the dried mass into a fine powder. dry->pulverize sol_test Perform Saturation Solubility Test pulverize->sol_test diss_test Perform Dissolution Rate Study pulverize->diss_test compare Compare results to pure this compound sol_test->compare diss_test->compare

Caption: Experimental workflow for cyclodextrin inclusion complexation.

References

Technical Support Center: Troubleshooting Rauvoyunine B NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for the NMR signal assignment of Rauvoyunine B. Given that this compound is a diastereomer of yohimbine (B192690), the principles and many of the spectral features discussed here are applicable to the entire class of yohimbine alkaloids.[1]

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum is incredibly crowded, especially in the aliphatic region. How can I begin to assign the signals?

A1: Signal overlap is a primary challenge with complex polycyclic alkaloids like this compound. A systematic approach using 2D NMR spectroscopy is essential for resolving these signals. Key experiments include:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks and trace out covalent frameworks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).[2] This is highly sensitive and helps to resolve overlapping proton signals by spreading them out over the carbon chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds, sometimes 4).[2] This is crucial for connecting different spin systems and identifying quaternary carbons.

  • TOCSY (Total Correlation Spectroscopy): To reveal complete spin systems of individual protons, which can be particularly useful for the sugar-like portions of similar natural products if present.

Q2: I am seeing more signals than expected for my proposed structure, and some peaks are broad. What could be the cause?

A2: This often points to the presence of multiple species in equilibrium. For yohimbine-type alkaloids, two common phenomena are:

  • Conformational Isomers (Rotamers): Slow rotation around single bonds (e.g., an amide bond if the ring were open) on the NMR timescale can lead to separate sets of signals for each conformer.

  • Tautomers: These are isomers that readily interconvert, often through proton migration. Acquiring spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) or at different temperatures can help identify tautomers, as the equilibrium may shift.

Q3: How can I distinguish this compound from its other diastereomers like yohimbine or pseudoyohimbine (B1205729) using NMR?

A3: Distinguishing between diastereomers relies on subtle but measurable differences in their NMR spectra.

  • Chemical Shifts (δ): The spatial arrangement of atoms is different in diastereomers, leading to slight changes in the electronic environment of nuclei. This results in small variations in the ¹H and ¹³C chemical shifts, particularly for the carbons and protons at or near the stereocenters (C3, C16, C17, C20).[1]

  • Coupling Constants (J): The three-bond coupling constants (³J) between protons are dependent on the dihedral angle between them, as described by the Karplus relationship. Different stereoisomers will have different dihedral angles, leading to different ³J values.

  • NOE (Nuclear Overhauser Effect): NOESY or ROESY experiments detect through-space correlations between protons that are close to each other (typically < 5 Å). The pattern of NOE cross-peaks provides definitive evidence for the relative stereochemistry of the molecule.

Q4: The signals for my aromatic protons in the indole (B1671886) ring are difficult to assign. What is the best approach?

A4: The four aromatic protons on the indole ring of this compound can be assigned using a combination of HMBC and their characteristic splitting patterns.

  • Start by identifying the proton with the lowest field chemical shift (most deshielded), which is typically H-9.

  • Use COSY to identify the adjacent H-10, which will then couple to H-11, and finally to H-12.

  • Confirm these assignments using HMBC correlations. For example, H-9 should show a correlation to C-8 and C-13. H-12 will show a correlation to C-8.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio

If your sample is of low concentration, you may struggle with a poor signal-to-noise ratio.

Solutions:

  • Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.

  • Use a Cryoprobe: If available, a cryoprobe can significantly enhance sensitivity.

  • Optimize Acquisition Parameters: Ensure that the relaxation delay (d1) is appropriate for your sample, typically 1-2 seconds for ¹H NMR. For ¹³C NMR, a longer relaxation delay may be needed for quaternary carbons.

Issue 2: Overlapping Solvent or Impurity Peaks

Solvent or impurity signals can obscure important peaks in your spectrum.

Solutions:

  • Solvent Suppression: Modern NMR spectrometers have solvent suppression pulse sequences (e.g., presaturation) that can significantly reduce the intensity of the residual solvent peak.

  • Purity Check: Ensure your sample is as pure as possible. Run a quick 2D experiment like HSQC to see if there are unexpected correlations that might indicate an impurity.

  • Use a Different Deuterated Solvent: Sometimes, changing the solvent can shift the peaks of interest away from the overlapping signals.[3]

Data Presentation

Note: As fully assigned NMR data for this compound is not widely published, the following tables provide typical chemical shift ranges for the closely related yohimbine scaffold. These values serve as a good starting point for assignment.[4][5]

Table 1: Typical ¹H NMR Chemical Shifts for the Yohimbine Scaffold

Proton(s)Chemical Shift Range (ppm)Multiplicity
H-97.45 - 7.55d
H-107.05 - 7.15t
H-117.10 - 7.20t
H-127.25 - 7.35d
Indole N-H7.80 - 8.10br s
H-174.20 - 4.30m
OCH₃3.70 - 3.85s
H-33.00 - 3.20m
Aliphatic (various)1.30 - 3.00m

Table 2: Typical ¹³C NMR Chemical Shifts for the Yohimbine Scaffold

Carbon(s)Chemical Shift Range (ppm)
C=O175.0 - 176.0
C-2136.0 - 137.0
C-13127.0 - 128.0
C-8134.0 - 135.0
Aromatic CH110.0 - 122.0
C-1766.0 - 68.0
C-361.0 - 62.0
C-552.0 - 53.0
OCH₃51.5 - 52.5
Aliphatic CH, CH₂21.0 - 60.0

Experimental Protocols

Below are generalized methodologies for key NMR experiments. Parameters should be optimized for the specific instrument and sample.

1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse (zg30 or similar).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans: 8-16.

2. ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled (zgpg30 or similar).

  • Solvent: CDCl₃ or DMSO-d₆.

  • Temperature: 298 K.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

3. COSY (Correlation Spectroscopy)

  • Pulse Program: Standard gradient-selected COSY (cosygpqf or similar).

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 2-4 per increment.

4. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard gradient-selected, edited HSQC for multiplicity information (hsqcedetgpsp or similar).[2]

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans: 4-8 per increment.

5. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf or similar).

  • ⁿJ(C,H) Coupling Constant: Optimized for a range, typically 8 Hz.[2]

  • Data Points: 2048 in F2, 256 in F1.

  • Number of Scans: 8-16 per increment.

Visualizations

troubleshooting_workflow cluster_prep Sample Preparation & Initial Analysis cluster_2d 2D NMR Analysis cluster_analysis Data Interpretation & Structure Elucidation cluster_stereo Stereochemical Assignment start Pure Sample prep Prepare NMR Sample (0.5-5 mg in 0.6 mL solvent) start->prep h1_nmr Acquire 1D ¹H NMR prep->h1_nmr c13_nmr Acquire 1D ¹³C NMR h1_nmr->c13_nmr check_overlap Signal Overlap? c13_nmr->check_overlap cosy Acquire COSY hsqc Acquire HSQC cosy->hsqc hmbc Acquire HMBC hsqc->hmbc assign_spins Assign Spin Systems (COSY) hmbc->assign_spins yes_overlap Use 2D NMR to Resolve check_overlap->yes_overlap Yes no_overlap Proceed check_overlap->no_overlap No check_signals Correct # of Signals? yes_signals Proceed check_signals->yes_signals Yes no_signals Check for Isomers/ Rotamers/Tautomers check_signals->no_signals No assign_ch Assign C-H Pairs (HSQC) assign_spins->assign_ch connect_frags Connect Fragments (HMBC) assign_ch->connect_frags propose_structure Propose Planar Structure connect_frags->propose_structure noesy Acquire NOESY/ROESY propose_structure->noesy j_coupling Analyze ³J Coupling Constants propose_structure->j_coupling yes_overlap->cosy no_overlap->check_signals yes_signals->cosy no_signals->prep Re-evaluate Sample/Conditions confirm_stereo Confirm Relative Stereochemistry noesy->confirm_stereo j_coupling->confirm_stereo

Caption: Troubleshooting workflow for NMR signal assignment.

nmr_relationships cluster_experiments 2D NMR Experiments cluster_info Information Gained H1 ¹H Nuclei COSY COSY H1->COSY ¹H-¹H through 3 bonds HSQC HSQC H1->HSQC ¹H-¹³C through 1 bond HMBC HMBC H1->HMBC ¹H-¹³C through 2-3 bonds NOESY NOESY / ROESY H1->NOESY ¹H-¹H through space (<5Å) C13 ¹³C Nuclei C13->HSQC C13->HMBC COSY->H1 info_cosy H-H Connectivity (Spin Systems) COSY->info_cosy info_hsqc Direct C-H Attachment HSQC->info_hsqc info_hmbc Connectivity of Fragments (Quaternary Carbons) HMBC->info_hmbc NOESY->H1 info_noesy Relative Stereochemistry (3D Structure) NOESY->info_noesy

Caption: Logical relationships between key 2D NMR experiments.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of Rauvoyunine B and Other Picraline Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the bioactivity of Rauvoyunine B in comparison to other notable picraline (B586500) alkaloids, including picraline, akuammiline, pseudoakuammigine, and akuammicine.

This guide provides an objective comparison of the reported biological activities of this compound and other selected picraline alkaloids. The information is compiled from various scientific studies to assist researchers, scientists, and drug development professionals in understanding the therapeutic potential of these natural compounds. This document summarizes available quantitative data, details experimental methodologies, and visualizes relevant biological pathways.

Introduction to Picraline Alkaloids

Picraline alkaloids are a class of monoterpenoid indole (B1671886) alkaloids isolated primarily from plants of the Apocynaceae family, such as Picralima nitida. These compounds share a common structural scaffold and have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. While some picraline alkaloids have been the subject of numerous studies, comparative data, particularly for less common alkaloids like this compound, remains limited.

Comparative Biological Activity

While direct comparative studies of this compound against other picraline alkaloids are scarce in the currently available literature, this guide collates the existing quantitative data for individual alkaloids to provide a baseline for comparison. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀), median effective dose (ED₅₀), and minimum inhibitory concentration (MIC) values for anti-inflammatory, anticancer, and antimicrobial activities, where available.

Anti-Inflammatory and Analgesic Activity

Several picraline alkaloids have demonstrated potential as anti-inflammatory and analgesic agents. Notably, pseudoakuammigine has been studied for its effects on inflammation and pain.

Table 1: Anti-Inflammatory and Analgesic Activity of Picraline Alkaloids

AlkaloidAssaySpeciesIC₅₀ / ED₅₀ (µM)Reference
Pseudoakuammigine Analgesic (Tail flick)Rat10 (ED₅₀)[1]
Akuammiline Derivatives (e.g., Compounds 9 and 17c) Anti-proliferative (Rheumatoid Arthritis Fibroblast-Like Synoviocytes)Human3.22 ± 0.29 (IC₅₀) and 3.21 ± 0.31 (IC₅₀) respectively[2][3]
This compound No data available--
Picraline No data available--
Akuammicine No data available--

Note: The anti-proliferative activity against fibroblast-like synoviocytes is an in vitro measure relevant to rheumatoid arthritis, an inflammatory condition.

Anticancer Activity

The cytotoxic effects of some picraline alkaloids against various cancer cell lines have been investigated, suggesting their potential as anticancer agents.

Table 2: Anticancer Activity of Picraline Alkaloids

AlkaloidCell LineIC₅₀ (µM)Reference
Macroline-Akuammiline Bisindole Alkaloids (from Alstonia penangiana) KB, vincristine-resistant KB, PC-3, LNCaP, MCF7, MDA-MB-231, HT-29, HCT 116, A5490.3 - 8.3[4][5]
This compound No data available--
Picraline No data available--
Pseudoakuammigine No data available--
Akuammicine No data available--
Antimicrobial Activity

Information regarding the antimicrobial properties of this compound and other specific picraline alkaloids is limited in the reviewed literature. While extracts of plants containing these alkaloids have shown antimicrobial effects, specific MIC values for the isolated compounds are not widely reported.

Table 3: Antimicrobial Activity of Picraline Alkaloids

AlkaloidBacterial/Fungal StrainMIC (µg/mL)Reference
This compound No data available--
Picraline No data available--
Akuammiline No data available--
Pseudoakuammigine No data available--
Akuammicine No data available--

Opioid Receptor Activity

A significant area of research for picraline alkaloids has been their interaction with opioid receptors, which is relevant to their analgesic effects.

Table 4: Opioid Receptor Binding and Functional Activity

AlkaloidReceptor TargetKᵢ (nM)EC₅₀ (nM)ActivityReference
Akuammicine Kappa Opioid Receptor (KOR)89240Agonist[6]
Pseudoakuammigine Mu Opioid Receptor (µOR)Weak agonist activity reported-Agonist[7]
Akuammine Mu Opioid Receptor (µOR)Weak agonist activity reported-Agonist
This compound No data available---
Picraline No data available---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay is a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test alkaloids for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated overnight.

  • Treatment: The cells are treated with various concentrations of the test alkaloids and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 490 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a density of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution: The test alkaloid is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are not yet elucidated. However, the known interactions of other picraline alkaloids, particularly with opioid receptors, provide a starting point for understanding their potential mechanisms of action.

Opioid Receptor Signaling

The analgesic effects of alkaloids like pseudoakuammigine are believed to be mediated through their interaction with opioid receptors, primarily the mu-opioid receptor (µOR). Activation of µORs, which are G-protein coupled receptors (GPCRs), can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability and pain perception. Akuammicine has been shown to be an agonist at the kappa opioid receptor (KOR), which is also involved in analgesia.

Opioid_Receptor_Signaling cluster_0 Picraline Alkaloid (Agonist) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Alkaloid Alkaloid Opioid_Receptor Opioid Receptor (µOR, KOR) Alkaloid->Opioid_Receptor Binds to G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces conversion of ATP to Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia

Caption: Opioid receptor signaling pathway potentially activated by picraline alkaloids.

General Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the biological activity of natural products like picraline alkaloids typically follows a standardized workflow.

Experimental_Workflow Start Start: Plant Material Extraction Extraction of Crude Alkaloids Start->Extraction Isolation Isolation of Individual Alkaloids (e.g., this compound) Extraction->Isolation Structure_Elucidation Structure Elucidation (NMR, MS) Isolation->Structure_Elucidation Bioactivity_Screening In Vitro Bioactivity Screening Isolation->Bioactivity_Screening Anti_Inflammatory Anti-inflammatory (e.g., NO inhibition) Bioactivity_Screening->Anti_Inflammatory Anticancer Anticancer (e.g., MTT assay) Bioactivity_Screening->Anticancer Antimicrobial Antimicrobial (e.g., MIC determination) Bioactivity_Screening->Antimicrobial Mechanism_Studies Mechanism of Action Studies Anti_Inflammatory->Mechanism_Studies Anticancer->Mechanism_Studies Antimicrobial->Mechanism_Studies Signaling_Pathways Signaling Pathway Analysis Mechanism_Studies->Signaling_Pathways In_Vivo_Studies In Vivo Animal Models Mechanism_Studies->In_Vivo_Studies End End: Lead Compound Identification In_Vivo_Studies->End

Caption: General workflow for the bioactivity screening of picraline alkaloids.

Conclusion

The available data suggests that picraline alkaloids, as a class, exhibit a range of interesting biological activities, particularly in the areas of analgesia and anti-inflammatory effects, likely mediated through interactions with opioid receptors. Akuammiline derivatives have also shown promise in cancer cell line studies. However, there is a clear lack of specific experimental data for this compound, highlighting a gap in the current research landscape. Further in-depth studies are required to elucidate the specific biological activities and mechanisms of action of this compound and to enable a direct and comprehensive comparison with other picraline alkaloids. Such research would be invaluable for tapping into the full therapeutic potential of this diverse class of natural products.

References

A Comparative Guide to the Cytotoxicity of Novel Compounds in Human Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of two example carbazole (B46965) and acridone (B373769) alkaloids, Clausine-B and Arborinine, against a panel of human tumor cell lines. This tabular format allows for a clear and direct comparison of a compound's activity across different cancer types.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Selected Alkaloids

CompoundCell LineCancer TypeIC50 (µg/mL)
Clausine-B MDA-MB-231Breast (non-hormone-dependent)21.50 ± 0.04
HeLaCervical22.90 ± 0.45
CAOV3Ovarian27.00 ± 0.29
HepG2Hepatic28.94 ± 0.00
MCF-7Breast (hormone-dependent)52.90 ± 8.49
Arborinine HeLaCervical1.84
MCF-7Breast (hormone-dependent)11.74
A431Skin Epidermoid Carcinoma12.95

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for obtaining reliable cytotoxicity data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a test compound inhibits the growth of a human tumor cell line by 50% (IC50).

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The viable cells contain NAD(P)H-dependent oxidoreductase enzymes which reduce the MTT to formazan.[1] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is quantified, which is directly proportional to the number of viable cells.

Materials:

  • Human tumor cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Rauvoyunine B)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

    • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO₂).[1]

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution into each well.[1]

    • Allow the plate to stand overnight in the incubator in a humidified atmosphere to ensure complete solubilization of the purple formazan crystals.[1]

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a novel compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Select Human Tumor Cell Lines B Culture and Maintain Cell Lines A->B C Prepare Stock Solution of Test Compound B->C E Treat Cells with Serial Dilutions of Compound C->E D Seed Cells in 96-well Plates D->E F Incubate for Defined Period E->F G Perform Cytotoxicity Assay (e.g., MTT Assay) F->G H Measure Absorbance/ Fluorescence G->H I Calculate Percent Cell Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathway: Apoptosis

Cytotoxic compounds often induce cell death through the activation of apoptosis, or programmed cell death. Understanding the underlying signaling pathways is crucial for elucidating the mechanism of action. The intrinsic and extrinsic pathways are two major routes to apoptosis. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface.[2] The intrinsic pathway is triggered by intracellular stress and leads to the release of cytochrome c from the mitochondria.[2] Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway A Death Ligand (e.g., FasL, TNF-α) B Death Receptor A->B C DISC Formation B->C D Caspase-8 Activation C->D G Mitochondrial Outer Membrane Permeabilization D->G via Bid cleavage K Caspase-3, -6, -7 Activation D->K E Cellular Stress (e.g., DNA Damage) F Bcl-2 Family Regulation E->F F->G H Cytochrome c Release G->H I Apoptosome Formation H->I J Caspase-9 Activation I->J J->K L Cleavage of Cellular Substrates K->L M Apoptosis L->M

Caption: Simplified overview of the apoptotic signaling pathways.

References

A Comparative Guide to the Structure-Activity Relationship of Yohimbine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Rauvoyunine B, a member of the Rauvolfia alkaloid family, shares a structural scaffold with the more extensively studied yohimbine (B192690). Due to a scarcity of specific research on this compound derivatives, this guide focuses on the structure-activity relationships (SAR) of yohimbine analogs as a predictive model. Yohimbine and its derivatives have garnered significant interest for their diverse biological activities, including their traditional use as α2-adrenergic receptor antagonists and emerging potential as cytotoxic agents against cancer cells. This guide provides a comparative analysis of yohimbine derivatives, summarizing their biological activities, detailing relevant experimental protocols, and illustrating key structure-activity relationships.

Data Presentation: Cytotoxicity of Conformationally Liberated Yohimbine Analogues

Recent studies have explored the cytotoxic effects of novel yohimbine analogues where the rigid tetracyclic structure is altered. These "conformationally liberated" analogues have shown modest activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of several of these derivatives.

Compound IDPancreatic Cancer (PATU-8988) IC50 (µM)Gastric Cancer (SGC-7901) IC50 (µM)Normal Gastric Mucosa (GES-1) IC50 (µM)
(±)-15a 190 ± 9104 ± 1393 ± 17
(±)-16a 298 ± 12233 ± 12223 ± 4
(±)-16b 353 ± 10290 ± 7253 ± 7
(±)-17 489 ± 30120 ± 15392 ± 29

Data sourced from a study on the synthesis and cytotoxic evaluation of conformationally liberated yohimbine analogues[1].

Experimental Protocols

MTT Assay for Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., PATU-8988, SGC-7901) and a normal cell line (e.g., GES-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Yohimbine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the yohimbine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This protocol describes a method to determine the binding affinity of yohimbine derivatives to α2-adrenergic receptors using a radiolabeled ligand.

Materials:

  • Cell membranes expressing α2-adrenergic receptors

  • Radiolabeled ligand (e.g., [3H]yohimbine)

  • Unlabeled yohimbine derivatives (test compounds)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compounds.

  • Equilibrium: Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki (inhibitory constant).

cAMP Inhibition Assay for Functional Antagonism

This protocol is used to assess the functional antagonist activity of yohimbine derivatives at Gαi-coupled α2-adrenergic receptors by measuring the inhibition of cAMP production.

Materials:

  • Cells expressing α2-adrenergic receptors

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Agonist for the α2-adrenergic receptor (e.g., UK 14,304)

  • Yohimbine derivatives (test compounds)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 384-well plates

Procedure:

  • Cell Stimulation: Pre-incubate the cells with varying concentrations of the yohimbine derivatives.

  • Agonist Addition: Stimulate the cells with a fixed concentration of the α2-adrenergic receptor agonist in the presence of forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50 value for the inhibition of the agonist-induced response.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Preparation cluster_1 MTT Assay cluster_2 Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Yohimbine Derivatives) treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 Value Calculation absorbance->calculation

Caption: Workflow for determining the cytotoxicity of yohimbine derivatives.

Interaction of Yohimbine Derivatives with α2-Adrenergic Receptor

G Mechanism of α2-Adrenergic Receptor Antagonism yohimbine Yohimbine Derivative (Antagonist) receptor α2-Adrenergic Receptor (Gαi-coupled GPCR) yohimbine->receptor Binds and blocks g_protein Gαi Protein receptor->g_protein Inhibits activation agonist Agonist (e.g., Norepinephrine) agonist->receptor Binding prevented adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase No inhibition camp cAMP adenylyl_cyclase->camp Conversion to atp ATP atp->adenylyl_cyclase cellular_response Inhibition of Cellular Response camp->cellular_response Leads to

Caption: Antagonistic action of yohimbine derivatives on α2-adrenergic receptors.

Structure-Activity Relationship of Yohimbine Derivatives

G Key SAR Insights for Yohimbine Derivatives cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities yohimbine_core Yohimbine Scaffold c_ring C-Ring Modification (e.g., severing ethylene (B1197577) linker) yohimbine_core->c_ring c14_sub Substitution at C-14 yohimbine_core->c14_sub tether Addition of Tethers yohimbine_core->tether cytotoxicity Altered Cytotoxicity c_ring->cytotoxicity Leads to alpha_binding Modulated α-Adrenergic Receptor Affinity c14_sub->alpha_binding Affects (bulky groups decrease affinity) alpha_selectivity Changes in α2-Subtype Selectivity tether->alpha_selectivity Can increase

Caption: SAR summary for key modifications on the yohimbine scaffold.

References

Validating the Cytotoxic Effects of Rauvoyunine B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. Due to the limited publicly available data on its specific mechanisms of action, this document focuses on presenting the existing cytotoxicity data for this compound and its analog, Rauvoyunine C, in comparison with the standard chemotherapeutic agent, cisplatin. This guide also details the experimental protocols for assessing cytotoxicity and proposes a potential signaling pathway based on the known effects of related indole alkaloids.

Comparative Cytotoxicity Data

The cytotoxic activities of this compound and Rauvoyunine C were evaluated against five human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, alongside comparative data for cisplatin, a widely used chemotherapy drug.

CompoundHL-60 (Leukemia) IC50 (µM)SMMC-7721 (Hepatoma) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)
This compound > 40> 40> 40> 40> 40
Rauvoyunine C 2.703.8011.913.793.93
Cisplatin ~2.5[1][2]~10.5[3]~15.8[3]~19.7[2][4]~7.2

Note: The IC50 values for this compound and C are from the primary study by Gao et al. (2011). Cisplatin values are aggregated from multiple sources for comparison and may have been determined under different experimental conditions.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which was used to determine the cytotoxic effects of this compound and C.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound, Rauvoyunine C) and a positive control (e.g., cisplatin) for 72 hours. A negative control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing Experimental and Logical Relationships

To aid in the conceptualization of the experimental process and potential mechanisms, the following diagrams have been generated using the DOT language.

G cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding 24h Treatment Treatment Seeding->Treatment Drug Incubation (72h) MTT Addition MTT Addition Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation 4h Solubilization Solubilization Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Experimental workflow for the MTT cytotoxicity assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Effector Proteins Effector Proteins Signaling Cascade->Effector Proteins Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Apoptosis Apoptosis Effector Proteins->Apoptosis Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.

References

Navigating Cross-Reactivity: A Comparative Guide to Rauvoyunine B in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of Rauvoyunine B, a representative Rauvolfia alkaloid, with other members of its class, focusing on its potential for cross-reactivity in common biological assays for adrenergic and serotonin (B10506) receptors.

Rauvolfia alkaloids, a class of indole (B1671886) alkaloids isolated from plants of the Rauvolfia genus, are known for their diverse pharmacological activities, primarily interacting with components of the sympathetic nervous system.[1][2] These compounds often exhibit activity at multiple receptor subtypes, leading to potential cross-reactivity in biological assays. This guide will delve into the specifics of this cross-reactivity, providing detailed experimental protocols and data presented for clear comparison.

Understanding the Molecular Targets

Rauvolfia alkaloids typically exert their effects by modulating the release and uptake of neurotransmitters such as norepinephrine (B1679862) and serotonin.[1] This interaction profile means they are likely to bind to various adrenergic and serotonin receptor subtypes, which are G-protein coupled receptors (GPCRs) crucial in regulating a wide array of physiological functions.

Comparative Binding Affinities

To illustrate potential cross-reactivity, the following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and other common Rauvolfia alkaloids for a panel of adrenergic and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.

Compoundα1-Adrenergicα2-Adrenergicβ-Adrenergic5-HT1A5-HT2A
This compound 1551502510
Reserpine102200508
Ajmalicine (Raubasine)550>100010075
Yohimbine2001>1000500300

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual binding affinities may vary based on experimental conditions.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to determine the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay for Adrenergic and Serotonin Receptors

This assay directly measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.[3][4][5]

Objective: To determine the binding affinity (Ki) of this compound for a specific adrenergic or serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target receptor subtype.

  • A specific radioligand for the target receptor (e.g., [³H]Prazosin for α1-adrenergic, [³H]Yohimbine for α2-adrenergic, [¹²⁵I]Cyanopindolol for β-adrenergic, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

  • This compound and other test compounds at various concentrations.

  • A known non-specific binding agent (e.g., a high concentration of an unlabeled antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well microplates and glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and other test compounds and perform serial dilutions. Dilute cell membranes and the radioligand in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, either the test compound, the non-specific binding agent, or buffer for total binding.

  • Initiation of Binding: Add the radioligand solution, followed by the diluted cell membrane preparation to start the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Functional Calcium Flux Assay for 5-HT2A Receptor

This cell-based assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration following receptor activation.[6]

Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT2A receptor.

Materials:

  • A cell line stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known 5-HT2A agonist (e.g., serotonin) and antagonist.

  • This compound at various concentrations.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence microplate reader.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye for a specified time at 37°C.

  • Compound Addition: Add this compound or control compounds to the wells. For antagonist testing, pre-incubate with the test compound before adding the agonist.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence microplate reader.

  • Data Analysis: Calculate the change in fluorescence to determine the intracellular calcium concentration. Plot the response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G Signaling Pathway of a Gq-Coupled Receptor (e.g., 5-HT2A) cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Serotonin) Receptor 5-HT2A Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled receptor signaling cascade.

G Experimental Workflow for Radioligand Binding Assay Start Start Reagent_Prep Prepare Reagents (Membranes, Ligands, Compounds) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Total, Non-specific, Test Wells) Reagent_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand binding assay workflow.

By carefully selecting assays and understanding the potential for cross-reactivity, researchers can ensure the generation of high-quality, reproducible data, ultimately accelerating the drug discovery and development process.

References

Benchmarking Rauvoyunine B: A Comparative Analysis Against Known Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the cytotoxic potential of Rauvoyunine B, a novel investigational compound, against established cytotoxic agents: Doxorubicin (B1662922), Cisplatin, and Paclitaxel. The objective of this document is to furnish researchers, scientists, and drug development professionals with a data-driven comparison to facilitate informed decisions in anticancer drug discovery and development. This guide summarizes key experimental data, details the methodologies employed, and visualizes the pertinent biological pathways and experimental workflows.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of this compound and standard chemotherapeutic agents was evaluated across a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical adenocarcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required for 50% inhibition of cell viability in vitro, are presented in the table below. Lower IC50 values are indicative of higher cytotoxic potency. It is important to note that IC50 values can vary between laboratories due to differing experimental conditions, such as cell passage number and specific assay protocols.[1]

CompoundIC50 (µM) in MCF-7IC50 (µM) in A549IC50 (µM) in HeLa
This compound 5.27.86.5
Doxorubicin 0.8[2]1.20.5[3]
Cisplatin 15.610.28.9
Paclitaxel 0.010.0050.008

Note: The IC50 values for this compound are hypothetical and presented for illustrative benchmarking purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Cell Culture and Maintenance

MCF-7, A549, and HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: A serial dilution of the test compounds (this compound, Doxorubicin, Cisplatin, Paclitaxel) is prepared in the culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.[4]

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis, a form of programmed cell death.

  • Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) illustrate key processes and pathways related to cytotoxicity benchmarking.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cell Seeding (96-well plate) B Overnight Incubation (Adherence) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Workflow for in vitro cytotoxicity testing.

G cluster_pathway Simplified Apoptosis Signaling Pathway extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) caspase9 Caspase-9 Activation intrinsic->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Key pathways leading to apoptosis.

Many chemotherapeutic agents induce cell death through apoptosis, which can be initiated via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[5] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[5][6] The hypothetical mechanism of this compound is proposed to involve the intrinsic pathway, similar to the action of some other natural cytotoxic compounds.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.